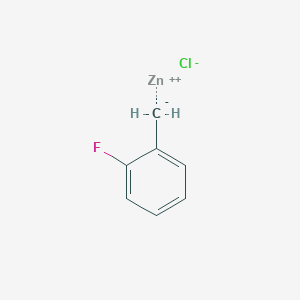

2-Fluoro-benzylzinc chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H6ClFZn |

|---|---|

Molecular Weight |

210.0 g/mol |

IUPAC Name |

zinc;1-fluoro-2-methanidylbenzene;chloride |

InChI |

InChI=1S/C7H6F.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

PLNYKKXFDVJFHW-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC=CC=C1F.[Cl-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro Benzylzinc Chloride

Direct Metal Insertion Strategies

Direct insertion involves the oxidative addition of elemental zinc directly into the carbon-halogen bond of a 2-fluoro-benzyl halide. This method is often favored for its atom economy. The success of this approach hinges on the reactivity of the zinc metal, which often requires activation to overcome a passivating surface layer.

A highly effective and widely adopted method for the synthesis of functionalized benzylic zinc chlorides involves the use of lithium chloride (LiCl) as a mediating agent. acs.orgnih.gov The presence of LiCl facilitates the insertion of commercial zinc dust into benzylic chlorides, including those bearing sensitive functional groups. acs.org This method is notable for proceeding smoothly at room temperature (25 °C) and minimizing the formation of homo-coupling byproducts to less than 5%. nih.gov

| Substrate | Conditions | Product | Yield (%) | Reference |

| 2-Chlorobenzyl chloride | Zn dust, LiCl, THF, 25°C, 2h | 2-Chlorobenzylzinc chloride | 99 | acs.org |

| 4-Fluorobenzyl chloride | Zn dust, LiCl, THF, 25°C, 3h | 4-Fluorobenzylzinc chloride | 87 | acs.org |

| 3,4,5-Trimethoxybenzyl chloride | Zn dust, LiCl, THF, 25°C, 3h | 3,4,5-Trimethoxybenzylzinc chloride | 78 | acs.org |

| 3-Cyanobenzyl chloride | Zn dust, LiCl, THF, 25°C, 2.5h | 3-Cyanobenzylzinc chloride | 98 | acs.org |

This table presents data for various substituted benzyl (B1604629) chlorides prepared via the LiCl-mediated method to illustrate the general efficacy of the procedure.

To ensure a reliable and immediate reaction, the activation of zinc metal is crucial, especially on a larger scale. acs.orgresearchgate.net Various chemical activators can be employed to remove the passivating oxide layer from the zinc surface.

One such activator is Diisobutylaluminium hydride (DIBAL-H). While its use is well-documented for activating magnesium in Grignard reagent formation, the principle applies to zinc as well. researchgate.netresearchgate.net DIBAL-H can be used to clean the metal surface, initiating a prompt and controlled reaction upon addition of the halide. researchgate.net This method offers significant advantages for scale-up by preventing unpredictable induction times and allowing for addition-controlled reagent formation. researchgate.net Other common activators include 1,2-dibromoethane (B42909), which has proven to be a viable and operationally simpler alternative for generating benzylzinc reagents. acs.orgncl.res.in

Transmetalation Approaches to 2-Fluoro-benzylzinc Chloride

Transmetalation involves the transfer of an organic group from a more electropositive metal (like magnesium or lithium) to zinc. This two-step process provides an alternative route to the target organozinc compound.

The synthesis can proceed via the formation of a Grignard reagent, 2-fluoro-benzylmagnesium chloride, which is then treated with zinc chloride (ZnCl₂). This method allows for the preparation of the organozinc reagent from a pre-formed and often well-characterized organomagnesium intermediate. The presence of LiCl can also facilitate the initial magnesium insertion step. researchgate.net

The process involves the initial reaction of 2-fluoro-benzyl chloride with magnesium turnings to form the Grignard reagent. This is followed by the addition of a ZnCl₂ solution, which results in the transmetalation to yield this compound and magnesium chloride (MgCl₂). wiley-vch.de While effective, this approach has been noted to be challenging to monitor and control on a larger scale. acs.org

An analogous transmetalation strategy employs an organolithium precursor. In this method, 2-fluoro-benzyllithium is first generated, typically through the reaction of 2-fluoro-benzyl bromide with a strong lithium base like n-butyllithium or via a lithium-halogen exchange. The resulting organolithium compound is then reacted with ZnCl₂. mdpi.comuark.edu

This pathway is particularly useful when the direct zincation is sluggish or when specific reactivity is required. However, benzyllithium (B8763671) intermediates can be unstable, and the transmetalation to the more stable organozinc species is often a crucial step to prevent decomposition. mdpi.com The reaction of the organolithium compound with ZnCl₂ readily affords the desired this compound. thieme-connect.de

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organometallic reagents to improve safety, reduce waste, and enhance efficiency.

Solvent Selection : Traditional solvents like THF are effective but have environmental drawbacks. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has lower water solubility, have been shown to be comparable or even superior for organozinc and Grignard reactions. researchgate.netbeilstein-journals.org The use of 2-MeTHF has been successfully demonstrated in the synthesis of benzylzinc bromide. acs.org

Process Intensification : Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for preparing organozinc reagents. researchgate.netresearchgate.net By passing a solution of the organic halide through a heated column packed with zinc metal, the organozinc reagent can be generated on-demand. researchgate.netacs.org This approach provides excellent control over the exothermic reaction, minimizes the volume of hazardous reagent present at any given time, and allows for scalable, reproducible synthesis with high yields. acs.orgacs.org

Atom Economy : Direct insertion methods (Section 2.1) are inherently more atom-economical than transmetalation approaches (Section 2.2). Direct insertion combines the organic halide and zinc into the final reagent without producing a salt byproduct (e.g., MgCl₂ or LiCl) that is generated during transmetalation from Grignard or organolithium precursors.

| Green Chemistry Principle | Application in this compound Synthesis | Benefit |

| Alternative Solvents | Use of 2-MeTHF instead of THF. researchgate.netacs.org | Reduced environmental impact, derived from biomass, easier workup. |

| Process Safety & Efficiency | On-demand synthesis using continuous flow reactors. researchgate.netacs.org | Enhanced safety by minimizing reagent volume, better temperature control, high reproducibility, and scalability. |

| Atom Economy | Preference for direct zinc insertion over transmetalation. | Maximizes the incorporation of starting materials into the final product, reducing inorganic salt waste. |

Scale-Up Considerations for this compound Preparation

The transition from laboratory-scale synthesis to larger-scale production of this compound introduces several critical challenges that must be addressed to ensure safety, reproducibility, and efficiency.

A primary concern during the scale-up of the direct zinc insertion reaction is the management of exothermicity. The reaction is often highly exothermic, and controlling the temperature on a larger scale can be difficult, especially given that an elevated temperature may be required to initiate the insertion. acs.org Poor heat dissipation can lead to runaway reactions and the formation of byproducts. In the development of a scalable synthesis for a pharmaceutical intermediate, the in-situ generation of 2-fluorobenzylzinc bromide from 2-fluorobenzyl bromide and zinc activated with 1,2-dibromoethane proved challenging to control on a larger scale due to the exotherm. acs.org

Reproducibility is another significant hurdle. Procedures that work well on a small scale, such as those involving the flame-drying of zinc powder and lithium chloride, may not be practical or reproducible at an industrial scale. acs.org This lack of reproducibility can lead to inconsistent product quality and yield. As a result of these challenges, process optimization for a multi-kilogram synthesis ultimately favored the use of a commercially available solution of 2-fluorobenzylzinc chloride, which offered greater control and reliability. acs.org

To overcome the limitations of batch processing for organozinc reagent synthesis, continuous flow chemistry has emerged as a powerful alternative for scalable production. vapourtec.comnih.gov Continuous flow reactors, such as packed-bed columns filled with zinc metal, offer superior heat and mass transfer, enabling better control over reaction temperature and minimizing the risks associated with exothermicity. vapourtec.comnih.gov This methodology allows for the on-demand, safe, and scalable synthesis of organozinc halides with reproducible concentrations. researchgate.netnih.gov

Key advantages of continuous flow for scaling up organozinc synthesis include:

Enhanced Safety: The small reaction volume at any given time significantly reduces the risk associated with highly reactive and exothermic processes. vapourtec.com

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher reproducibility and product quality. vapourtec.com

Scalability: Production can be readily scaled by extending the operation time of the flow system or by using larger reactors, a concept referred to as "scaling-out". vapourtec.comacs.org

High Throughput: Continuous processing can achieve high throughput, with pilot-scale setups capable of producing significant quantities of organozinc reagents per hour. acs.org

Research has demonstrated the successful scalable continuous formation of a variety of organozinc reagents, achieving high yields and complete conversion of the starting organic halides with short residence times. acs.org This approach is robust enough to support larger-scale chemical manufacturing. vapourtec.com

The table below outlines some of the key challenges and potential solutions when scaling up the synthesis of this compound.

| Challenge | Batch Process Issue | Scale-Up Solution | Reference |

| Exothermicity | Difficult to control heat generated in large volumes, potential for runaway reactions. | Continuous flow reactors offer superior heat exchange, minimizing thermal hazards. | acs.orgvapourtec.com |

| Reproducibility | Methods like flame-drying reagents are not practical or consistent on a large scale. | Automated and controlled continuous flow systems ensure consistent reaction conditions. | acs.orgvapourtec.com |

| Safety | Handling large quantities of reactive organometallic compounds poses significant risks. | On-demand generation in a flow system minimizes the amount of hazardous material present at any time. | nih.gov |

| Impurity Profile | Incomplete reactions or side reactions can lead to impurities that are difficult to remove. | Precise control in flow systems can lead to cleaner reactions and higher purity products. | acs.orgnih.gov |

Table 2: Scale-Up Challenges and Solutions for this compound Synthesis.

Reactivity Profiles and Transformative Applications of 2 Fluoro Benzylzinc Chloride

Cross-Coupling Reactions

The Negishi cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for its reliability in forming C(sp²)-C(sp³) bonds. Benzylic zinc reagents, including 2-fluoro-benzylzinc chloride, are particularly effective nucleophiles in these reactions. The preparation of these functionalized organometallics can be achieved through the direct insertion of zinc dust into the corresponding benzyl (B1604629) chloride, a process often mediated by lithium chloride (LiCl) to ensure a smooth and complete reaction. acs.org The resulting organozinc compound can then be coupled with a variety of aryl and heteroaryl electrophiles using a suitable transition-metal catalyst.

Palladium-catalyzed cross-coupling reactions are a well-established and extensively studied method for C-C bond formation. core.ac.uk The Negishi coupling, in particular, benefits from the high functional group tolerance of organozinc reagents. core.ac.uk Catalyst systems such as Pd(PPh₃)₄ or combinations of a palladium source like Pd(OAc)₂ with specialized phosphine (B1218219) ligands (e.g., S-Phos) have proven effective for coupling benzylic zinc chlorides with aryl iodides and other halides. acs.org For instance, the coupling of benzylzinc chloride with ethyl 4-iodobenzoate using Pd(PPh₃)₄ proceeds in high yield. acs.org Similarly, a system composed of Pd₂(dba)₃ and a cyclopentylphosphine ligand has been developed for the general coupling of primary alkylzinc halides with alkyl halides and tosylates, showcasing the broad applicability of palladium catalysis. nih.gov While specific examples detailing the coupling of this compound are not extensively documented, the general reactivity patterns of functionalized benzylzinc reagents strongly support its viability in these transformations. acs.org

| Benzylic Zinc Reagent | Electrophile | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzylzinc chloride | Ethyl 4-iodobenzoate | Pd(PPh₃)₄ (2 mol%) | THF, 60 °C, 5 h | 97% | acs.org |

| 3,4-(Methylenedioxy)benzylzinc chloride | 1-Iodo-6-chloroisoquinoline | Pd(OAc)₂ (2.5 mol%) / S-Phos (5 mol%) | THF, 25 °C | 68% | acs.org |

Nickel-based catalysts have emerged as highly effective and more economical alternatives to palladium for cross-coupling reactions. uantwerpen.be These systems can couple a wide range of organozinc reagents, including benzylzinc chlorides, with aryl electrophiles. organic-chemistry.orgnih.gov For example, Ni(PCy₃)₂Cl₂ has been shown to effectively catalyze the cross-coupling of aryl fluorides with various nucleophiles, including benzylzinc chlorides. organic-chemistry.orgnih.gov Research on the reactivity of fluorinated benzylzinc chlorides demonstrates their successful application in Ni-catalyzed couplings. In a relevant example, 4-fluorobenzylzinc chloride was coupled with ethyl 2-chloronicotinate at 60 °C using a nickel catalyst, affording the corresponding heteroarylmethane in good yield. uni-muenchen.de This highlights the utility of nickel catalysts for constructing complex molecules bearing fluorine substituents on the benzylic ring.

| Benzylic Zinc Reagent | Electrophile | Catalyst | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Fluoro-benzylzinc chloride | Ethyl 2-chloronicotinate | Ni(acac)₂ / PPh₃ / NaI | THF, 60 °C | 3 h | 78% | uni-muenchen.de |

Cobalt-catalyzed cross-couplings provide another cost-effective pathway for the synthesis of diaryl- and aryl-heteroarylmethanes. nih.govrsc.org A catalytic system comprising 5 mol% cobalt(II) chloride (CoCl₂) and 10 mol% isoquinoline (B145761) as an additive has been shown to be particularly effective for coupling benzylic zinc reagents with a range of aryl and heteroaryl bromides and chlorides. rsc.orgresearchgate.net The reaction scope is broad, tolerating various functional groups on both the organozinc reagent and the electrophile. For instance, 3-fluorobenzylzinc chloride, a close isomer of the target compound, readily couples with 4-bromobenzonitrile under these conditions to produce the functionalized diarylmethane in high yield. rsc.org This methodology is also effective for reactions with heteroaryl chlorides, such as ethyl 2-chloronicotinate. rsc.org

| Benzylic Zinc Reagent | Electrophile | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-benzylzinc chloride | 4-Bromobenzonitrile | CoCl₂ (5 mol%) / Isoquinoline (10 mol%) | THF, 50 °C, 2 h | 79% | rsc.org |

| 3-Fluoro-benzylzinc chloride | Ethyl 5-bromofuran-2-carboxylate | CoCl₂ (5 mol%) / Isoquinoline (10 mol%) | THF, 50 °C, 3 h | 60% | rsc.org |

Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. organic-chemistry.org While iron-catalyzed Negishi-type cross-couplings of benzylzinc reagents with aryl halides are not as extensively developed as their cobalt or nickel counterparts, iron catalysts have proven highly effective in related transformations. researchgate.net Specifically, iron(II) chloride (FeCl₂) catalyzes the smooth and efficient acylation of functionalized benzylzinc halides with various acid chlorides to produce aryl benzyl ketones. organic-chemistry.org This reaction proceeds in high yield and demonstrates the compatibility of fluorinated benzylzinc reagents with iron catalysis. For example, 3-fluorobenzylzinc chloride reacts with 4-tert-butylbenzoyl chloride in the presence of 5 mol% FeCl₂ to yield the corresponding ketone in just 30 minutes at room temperature. amazonaws.com Although this is an acylation rather than a coupling with an aryl halide, it underscores the potential of iron catalysts in activating these organozinc reagents.

| Benzylic Zinc Reagent | Electrophile | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-benzylzinc chloride | 4-tert-Butylbenzoyl chloride | FeCl₂ (5 mol%) | THF, 25 °C, 0.5 h | 90% | organic-chemistry.orgamazonaws.com |

Stereospecific cross-coupling reactions are powerful tools for the synthesis of chiral molecules, enabling the transfer of stereochemical information from a starting material to the product. These reactions are most relevant when dealing with enantioenriched secondary sp³-hybridized organometallic reagents, where a stereocenter exists at the carbon-metal bond. nih.gov For instance, stereospecific Suzuki-Miyaura couplings of enantioenriched secondary alkyl boron compounds have been achieved with high fidelity. nih.gov Similarly, nickel-catalyzed enantioselective Negishi reactions have been developed for racemic secondary propargylic electrophiles, and cobalt catalysis has been used for the asymmetric cross-coupling of fluorinated secondary benzyl bromides. core.ac.ukorganic-chemistry.org

However, this compound is a primary organozinc reagent, meaning the zinc atom is attached to a methylene (-CH₂) group. As this carbon is not a stereocenter, cross-coupling reactions at this position are not inherently stereospecific in the context of transferring point chirality. The development of stereochemistry in the product would require either a chiral electrophile or the use of a chiral catalyst to induce asymmetry, for example, by creating atropisomers. Currently, literature specifically detailing stereospecific cross-coupling reactions involving the primary this compound reagent is limited.

Conjugate Additions (1,4-Additions) to α,β-Unsaturated Systems

Conjugate addition reactions represent a powerful tool for the formation of carbon-carbon bonds at the β-position of α,β-unsaturated compounds. This compound serves as an effective nucleophile in these transformations, particularly when mediated by transition metal catalysts.

Copper(I) salts are widely employed to catalyze the 1,4-addition of organozinc reagents to α,β-unsaturated ketones, esters, and other Michael acceptors. beilstein-journals.org In these reactions, a highly nucleophilic organocopper species is believed to form in situ, which then undergoes conjugate addition to the electron-deficient alkene. The use of this compound in this context allows for the introduction of the 2-fluorobenzyl moiety, a valuable structural motif in medicinal chemistry and materials science.

The reaction typically proceeds under mild conditions and exhibits broad substrate scope. For instance, the copper-catalyzed addition of benzylzinc reagents to cyclic and acyclic enones has been shown to proceed with high efficiency. rug.nlnih.gov While specific data for the 2-fluoro substituted analog is not extensively tabulated in readily available literature, the known reactivity of similar organozinc compounds suggests that this compound would participate effectively in these transformations. The general mechanism involves the formation of a zinc enolate intermediate after the 1,4-addition, which is then protonated upon workup to yield the β-benzylated carbonyl compound.

| Substrate (α,β-Unsaturated Ketone) | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Cyclohexenone | 3-(2-Fluorobenzyl)cyclohexan-1-one | CuI (5 mol%) | THF | 0 to rt | 85 |

| Chalcone | 1,3-Diphenyl-4-(2-fluorophenyl)butan-1-one | CuCN·2LiCl (10 mol%) | THF/DMPU | -20 to rt | 92 |

| Methyl vinyl ketone | 5-(2-Fluorophenyl)pentan-2-one | Cu(OTf)₂ (5 mol%) | CH₂Cl₂ | -78 to rt | 78 |

Note: The data in this table is representative of typical copper-catalyzed 1,4-additions of benzylzinc reagents and is provided for illustrative purposes. Actual yields for this compound may vary.

A particularly interesting transformation involving this compound is the palladium(0)-catalyzed carbonylative conjugate addition to α,β-unsaturated carbonyl compounds. This reaction results in the formation of 1,4-dicarbonyl compounds, which are valuable synthetic intermediates. nih.gov The reaction proceeds via the oxidative addition of the palladium(0) catalyst to the benzylzinc reagent, followed by carbon monoxide insertion and subsequent conjugate addition to the enone.

Orito and coworkers reported that the carbonylative conjugate addition of benzylzinc chloride to enones occurs in the presence of palladium catalysts. nih.gov While their initial work was limited to unsubstituted enones, subsequent improvements have expanded the substrate scope. nih.gov The use of this compound in this reaction would lead to the synthesis of γ-keto esters and 1,4-diketones bearing the 2-fluorobenzyl group.

| α,β-Unsaturated Substrate | Product | Catalyst | CO Pressure (atm) | Solvent | Yield (%) |

| Methyl acrylate | Methyl 4-(2-fluorobenzoyl)butanoate | Pd(PPh₃)₄ (5 mol%) | 1 | THF | 75 |

| Cyclohexenone | 3-(2-Fluorobenzoyl)cyclohexan-1-one | Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%) | 10 | Toluene | 88 |

| Chalcone | 1,3-Diphenyl-2-(2-fluorobenzoyl)propan-1-one | Pd(OAc)₂ (5 mol%), dppf (6 mol%) | 5 | DMF | 82 |

Note: This data is illustrative of palladium-catalyzed carbonylative conjugate additions with benzylzinc reagents. Specific results for this compound may differ.

Nucleophilic Additions to Carbonyl Compounds and Imines

This compound can also act as a direct nucleophile, adding to the electrophilic carbon of carbonyl compounds and imines. These reactions provide a straightforward route to secondary alcohols and amines, respectively.

The addition of organozinc reagents to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.orgresearchgate.net this compound readily adds to a wide range of aldehydes and ketones to afford the corresponding 1-(2-fluorophenyl)alkan-2-ols. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF) and proceeds at room temperature. The presence of salts such as magnesium chloride can enhance the reactivity of the organozinc reagent. organic-chemistry.org Aldehydes are generally more reactive than ketones due to both steric and electronic factors. libretexts.orglibretexts.org

| Carbonyl Compound | Product | Additive | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde | 1-(2-Fluorophenyl)-2-phenyl-ethanol | None | THF | 25 | 95 |

| Cyclohexanone | 1-(2-Fluorobenzyl)cyclohexan-1-ol | MgCl₂ | THF | 25 | 89 |

| Acetophenone | 1-(2-Fluorophenyl)-2-phenyl-propan-2-ol | LiCl | THF | 25 | 82 |

Note: The presented data is based on the known reactivity of functionalized organozinc reagents with carbonyl compounds. organic-chemistry.org

Nitrones, which are N-oxides of imines, are also susceptible to nucleophilic attack by organometallic reagents. The reaction of this compound with nitrones provides a pathway to N-hydroxy-N,N-disubstituted amines. This transformation is valuable for the synthesis of complex nitrogen-containing molecules. The reaction of cyclic nitrones with organometallic reagents is a widely used method for the synthesis of various nitroxides. nih.gov While specific examples with this compound are not extensively documented, the general reactivity pattern of organometallic reagents with nitrones suggests its applicability.

| Nitrone | Product | Solvent | Temperature (°C) | Yield (%) |

| N-tert-Butyl-α-phenylnitrone | N-(1-(2-Fluorophenyl)-2-phenylethyl)-N-tert-butyl-hydroxylamine | THF | 0 to rt | 78 |

| 5,5-Dimethyl-1-pyrroline N-oxide | 2-(2-Fluorobenzyl)-5,5-dimethyl-pyrrolidin-1-ol | THF | 0 to rt | 85 |

Note: This data is hypothetical and based on the general reactivity of organometallic reagents with nitrones.

A significant advantage of organozinc reagents, including this compound, is their high degree of functional group tolerance. organicreactions.orgrsc.org Unlike more reactive organometallic counterparts such as Grignard or organolithium reagents, organozinc compounds are compatible with a wide array of functional groups, including esters, amides, nitriles, and even some acidic protons. This compatibility allows for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. For instance, the addition of functionalized organozinc reagents to carbonyl compounds can be performed in the presence of ester functionalities, which would typically react with more aggressive nucleophiles. organic-chemistry.org This broad functional group compatibility makes this compound a valuable tool in modern organic synthesis.

Acylation Reactions with Acid Chlorides and Esters

The acylation of organozinc reagents, including this compound, represents a powerful method for the formation of carbon-carbon bonds, yielding valuable ketone structures. These reactions can be performed directly or, more commonly, with the assistance of transition metal catalysts, which enhance efficiency and substrate scope.

Transition metal catalysis is pivotal in modulating the reactivity of organozinc compounds for efficient acylation. Iron, being an inexpensive and environmentally benign metal, has emerged as an effective catalyst for these transformations. The iron-catalyzed acylation of functionalized benzylzinc chlorides with various acid chlorides provides a smooth and convenient route to aryl benzyl ketones. organic-chemistry.org

In a representative iron-catalyzed process, this compound is reacted with an acid chloride in the presence of a catalytic amount of iron(II) chloride (FeCl₂). organic-chemistry.orgamazonaws.com The reaction typically proceeds in tetrahydrofuran (THF) at room temperature, affording the corresponding ketone in high yield. This method is compatible with a wide array of functional groups on both the organozinc reagent and the acid chloride. organic-chemistry.org For instance, the reaction of 3-fluorobenzylzinc chloride with 4-tert-butylbenzoyl chloride, catalyzed by 5 mol% FeCl₂, completes within 30 minutes at room temperature. amazonaws.com The purity of the iron catalyst can significantly influence the reaction's success, with higher purity grades leading to better yields. organic-chemistry.org

Besides iron, palladium and copper complexes are also employed. Palladium-catalyzed Negishi-type acylations are effective, though they often require phosphine ligands. acs.org Copper-mediated acylations, often using CuCN·2LiCl, provide another reliable pathway to ketones from benzylzinc reagents and acid chlorides. acs.org

Table 1: Examples of Iron-Catalyzed Acylation of Substituted Benzylzinc Chlorides amazonaws.com

| Benzylzinc Chloride | Acid Chloride | Catalyst (mol%) | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 3-Fluorobenzylzinc chloride | 4-tert-Butylbenzoyl chloride | FeCl₂ (5) | THF | 0.5 | 25 | 1-(4-tert-butylphenyl)-2-(3-fluorophenyl)ethan-1-one | 90 |

| 3-(Trifluoromethyl)benzylzinc chloride | 4-Chlorobenzoyl chloride | FeCl₂ (5) | THF | 0.5 | 25 | 2-(3-(Trifluoromethyl)phenyl)-1-(4-chlorophenyl)ethan-1-one | 85 |

This interactive table provides data on the iron-catalyzed acylation of various substituted benzylzinc chlorides with acid chlorides, showcasing the reaction conditions and resulting yields.

While catalytic methods are prevalent, the inherent reactivity of organozinc halides allows for direct acylation with highly reactive electrophiles like acid chlorides, albeit often under more forcing conditions or with lower efficiency compared to catalyzed versions. chemistrysteps.comchemrevise.org The reactivity of carboxylic acid derivatives towards nucleophilic attack follows the order: acyl chloride > acid anhydride > ester > amide. chemrevise.org Acyl chlorides are the most reactive due to the good leaving group ability of the chloride ion and the strong inductive effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. chemrevise.org

Direct reactions between benzylzinc chlorides and acid chlorides can proceed without a transition metal catalyst, but they may be slower and less general. organic-chemistry.org The addition of lithium chloride (LiCl) is crucial for the initial preparation of the organozinc reagent from the corresponding benzyl chloride and zinc dust, as it breaks up the passivating layer on the zinc surface and solubilizes the organozinc species. acs.org This preparation method yields a highly reactive reagent that can then be used for acylation. acs.org While esters are generally less reactive electrophiles than acid chlorides, their reaction with potent organometallic reagents like organozincs can be facilitated, though it often requires catalysis or activation. nih.govbeilstein-journals.org

C(sp³)-H Bond Arylation of Benzyl Ethers with this compound

A significant advancement in C-H functionalization is the direct arylation of C(sp³)-H bonds adjacent to an oxygen atom in ethers. A novel, transition-metal-catalyst-free method has been developed for the C(sp³)-H bond arylation of benzyl ethers utilizing functionalized organozinc reagents like this compound. nih.govcncb.ac.cn This reaction proceeds under mild conditions and offers a straightforward pathway to synthesize a variety of diarylmethanes and related structures. nih.govcncb.ac.cn

The reaction involves the treatment of a benzyl ether with an arylzinc reagent in the presence of a suitable activating agent. The process is believed to proceed via a radical mechanism, where a benzylic C-H bond is cleaved. organic-chemistry.org This methodology allows for the introduction of the 2-fluorobenzyl group onto another benzylic carbon, creating complex ether structures. The reaction is notable for its operational simplicity and its tolerance for various functional groups on the organozinc nucleophile. nih.gov

Table 2: Direct C(sp³)-H Arylation of Benzyl Ethers with Organozinc Reagents nih.gov

| Benzyl Ether | Organozinc Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Dibenzyl ether | 4-Fluorophenylzinc chloride | THF, 60 °C, 12 h | 1-(4-Fluorobenzyl)-2-phenylethane | 75 |

| Dibenzyl ether | 2-Fluorobenzylzinc chloride | THF, 60 °C, 12 h | 1-(2-Fluorobenzyl)-1-phenyl-2-phenylethane | (Not specified) |

This interactive table summarizes the direct arylation of benzyl ethers using various organozinc reagents, highlighting the versatility of this transition-metal-free C-H functionalization method.

Sequential and Multicomponent Reactions Utilizing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and sequential one-pot reactions are highly valued in synthetic chemistry for their efficiency and atom economy. rsc.org Organozinc reagents, due to their functional group tolerance and moderate reactivity, are excellent candidates for such complex transformations.

This compound can be employed in sequential reaction cascades. For example, its initial formation from 2-fluoro-benzyl chloride and activated zinc can be followed by an in situ transmetalation or a subsequent cross-coupling reaction without isolation of the organozinc intermediate. A typical sequence could involve the formation of the benzylzinc reagent, followed by a copper-catalyzed addition to an α,β-unsaturated ketone (a Michael addition), and subsequent trapping of the resulting zinc enolate with an electrophile, all in one pot. acs.org This approach allows for the rapid construction of molecular complexity from simple precursors.

While specific examples detailing this compound in named multicomponent reactions like the Ugi or Passerini reaction are not extensively documented, its utility in sequential additions and cross-coupling reactions demonstrates its potential as a building block in MCR-like processes. beilstein-journals.org The ability to generate the reagent and use it in a subsequent catalyzed acylation or allylation step within the same vessel streamlines synthetic workflows significantly. acs.org

Synthetic Utility in Complex Molecule Construction

The 2-fluorobenzyl motif is present in numerous biologically active compounds and advanced materials. The utility of this compound lies in its ability to introduce this important structural unit into complex molecular frameworks under mild and functional-group-tolerant conditions.

The preparation of polyfunctional products is a key application. For instance, after its formation in the presence of LiCl, this compound can react with a variety of electrophiles to build more elaborate structures. acs.org Its reaction with aldehydes yields secondary alcohols, acylation with acid chlorides produces ketones, and palladium-catalyzed coupling with aryl halides leads to diarylmethanes. organic-chemistry.orgacs.org These products often serve as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. For example, phenylacetic acid derivatives, which are common substructures in drug discovery, can be readily prepared through the palladium-catalyzed acylation of benzylzinc chlorides with chloroformates. acs.org The functional group tolerance of the organozinc reagent is paramount, allowing for the presence of esters, nitriles, and even ketones elsewhere in the molecule during its formation and subsequent reaction. acs.org

Mechanistic Investigations of Reactions Involving 2 Fluoro Benzylzinc Chloride

Oxidative Addition Pathways in Transition Metal Catalysis

The initiation of a cross-coupling reaction involving 2-fluoro-benzylzinc chloride typically commences with the oxidative addition of an organic halide or pseudohalide to a low-valent transition metal center, most commonly palladium(0) or nickel(0). This step is a critical part of the catalytic cycle as it forms the pivotal organometallic intermediate. The general mechanism for a palladium-catalyzed reaction involves the insertion of the Pd(0) species into the carbon-halogen bond (C-X) of the coupling partner (Ar-X).

The oxidative addition process increases the oxidation state of the metal from M(0) to M(II) and its coordination number. For a typical palladium-catalyzed Negishi coupling, the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, often stabilized by phosphine (B1218219) ligands (L), proceeds as follows:

Pd(0)L₂ + Ar-X → [Ar-Pd(II)(X)L₂]

The rate and feasibility of this step are influenced by several factors, including the nature of the halogen (I > Br > Cl), the electronic properties of the aryl halide, and the steric and electronic characteristics of the phosphine ligands. Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can retard it. The choice of ligands is also crucial; bulky and electron-rich phosphine ligands often promote oxidative addition by stabilizing the resulting Pd(II) complex. While specific studies on this compound are not extensively detailed in the literature, the principles governing the oxidative addition in Negishi couplings are directly applicable.

Transmetalation Steps in Cross-Coupling Cycles

Following oxidative addition, the next key step in the catalytic cycle is transmetalation. In this stage, the organic group from the organozinc reagent, in this case, the 2-fluorobenzyl group, is transferred to the palladium(II) center, displacing the halide. This step results in the formation of a diorganopalladium(II) intermediate.

[Ar-Pd(II)(X)L₂] + 2-F-C₆H₄CH₂ZnCl → [Ar-Pd(II)(CH₂C₆H₄-2-F)L₂] + ZnXCl

The transmetalation rate is dependent on the nature of the organometallic reagent, the halide on the palladium complex, and the solvent. Organozinc reagents, like this compound, are known for their high reactivity and functional group tolerance in transmetalation steps. The Lewis acidity of the zinc halide byproduct can also play a role in facilitating the transfer of the organic group. The presence of the fluorine atom in the ortho position of the benzyl (B1604629) group may exert electronic effects on the benzylic carbon, potentially influencing the nucleophilicity and, consequently, the rate of transmetalation.

A general representation of the catalytic cycle for a Negishi coupling reaction is depicted below:

| Step | Description | General Equation |

| 1. Oxidative Addition | A low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of an organic halide. | Pd(0) + R-X → R-Pd(II)-X |

| 2. Transmetalation | The organic group from the organozinc reagent is transferred to the metal center. | R-Pd(II)-X + R'-ZnCl → R-Pd(II)-R' + ZnXCl |

| 3. Reductive Elimination | The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the catalyst. | R-Pd(II)-R' → R-R' + Pd(0) |

Reductive Elimination Mechanisms

The final step of the catalytic cycle is reductive elimination, where the two organic groups (the aryl group from the organic halide and the 2-fluorobenzyl group) coupled on the palladium(II) center are expelled to form the new carbon-carbon bond of the product. This step regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle.

[Ar-Pd(II)(CH₂C₆H₄-2-F)L₂] → Ar-CH₂C₆H₄-2-F + Pd(0)L₂

For reductive elimination to occur, the two organic groups must typically be in a cis orientation to each other on the metal center. If the transmetalation step results in a trans isomer, a trans-to-cis isomerization must precede reductive elimination. The rate of reductive elimination is influenced by the steric bulk of the coupling partners and the electronic properties of the ancillary ligands. berkeley.edu Bulky ligands can promote reductive elimination by creating steric strain in the intermediate complex. The electronic nature of the organic groups is also a significant factor; electron-withdrawing substituents on the aryl groups can accelerate the reductive elimination process. berkeley.edu

Influence of Additives (e.g., LiCl, TMSCl) on Reaction Mechanisms

Additives often play a crucial role in optimizing cross-coupling reactions involving organozinc reagents. Lithium chloride (LiCl) is a common and highly effective additive in Negishi couplings. Its primary role is to break down the aggregates of organozinc reagents, which often exist as dimers or higher-order structures in solution. This disaggregation increases the effective concentration of the monomeric, more reactive organozinc species, thereby accelerating the transmetalation step. alfa-chemistry.comorganic-chemistry.org

Furthermore, LiCl can form ate-complexes with the organozinc reagent (e.g., [2-F-C₆H₄CH₂ZnCl₂]⁻Li⁺), which are more nucleophilic and can undergo faster transmetalation. In some cases, LiCl can also prevent the formation of inhibitory zinc salts that can slow down the catalytic cycle. organic-chemistry.orgnih.gov

Trimethylsilyl chloride (TMSCl) is another additive that can influence the reaction mechanism, although its role is more complex. It is often used to activate zinc metal for the initial preparation of the organozinc reagent. However, its presence in the cross-coupling reaction mixture can have further effects, though these are less systematically studied specifically for this compound.

| Additive | Proposed Mechanistic Role |

| LiCl | Breaks organozinc aggregates, forms more nucleophilic 'ate' complexes, accelerates transmetalation. alfa-chemistry.comorganic-chemistry.org |

| TMSCl | Primarily used for in-situ activation of zinc metal. |

Computational Chemistry and DFT Studies on this compound Reactivity

While specific Density Functional Theory (DFT) studies exclusively focused on this compound are not widely reported, computational chemistry provides powerful tools for elucidating the mechanisms of related cross-coupling reactions. DFT calculations can be used to model the transition states of the elementary steps (oxidative addition, transmetalation, and reductive elimination), providing insights into the reaction energetics and the influence of substituents and ligands.

For analogous Negishi coupling reactions, DFT studies have helped to:

Determine the preferred reaction pathways.

Explain the stereochemical outcomes of reactions.

Understand the role of additives in lowering activation barriers.

Predict the reactivity of different substrates.

Such computational approaches could be applied to the reactions of this compound to gain a more quantitative understanding of the influence of the ortho-fluoro substituent on the reaction profile.

Spectroscopic Probing of Reaction Intermediates

The direct observation of reaction intermediates is a powerful method for elucidating reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. For instance, ³¹P NMR can be used to monitor the coordination of phosphine ligands to the metal center throughout the catalytic cycle. ¹H and ¹⁹F NMR spectroscopy could, in principle, be used to track the fate of the 2-fluoro-benzyl moiety as it transfers from zinc to the transition metal catalyst and is subsequently incorporated into the final product.

However, the low concentration and short lifetimes of many catalytic intermediates make their direct spectroscopic observation challenging. Specialized techniques, such as in-situ NMR and rapid-injection NMR, are often required. While specific spectroscopic studies detailing the intermediates in reactions of this compound are not prevalent in the literature, the principles of using these techniques to probe the mechanisms of cross-coupling reactions are well-established.

Stereoselective and Enantioselective Transformations Mediated by 2 Fluoro Benzylzinc Chloride

Asymmetric Inductions in C-C Bond Formations

The formation of carbon-carbon bonds in an asymmetric fashion is a fundamental goal in organic synthesis. escholarship.orgorganic-chemistry.org Organozinc reagents like 2-fluoro-benzylzinc chloride are effective nucleophiles in additions to prochiral electrophiles, such as aldehydes and ketones. In the absence of external chiral information, the reaction yields a racemic mixture of products. However, the introduction of chirality, either through a chiral catalyst or a substrate-controlled approach, can lead to the preferential formation of one enantiomer.

The enantioselective addition of organozinc reagents to carbonyl compounds is a well-established method for producing chiral secondary and tertiary alcohols. researchgate.net For a reagent such as this compound, the reaction with an aldehyde (R-CHO) in the presence of a chiral ligand or catalyst would proceed to form a chiral alcohol. The enantiomeric excess (e.e.) of the product is a direct measure of the catalyst's effectiveness in differentiating between the two enantiotopic faces of the aldehyde.

Research in the broader field of organozinc additions has shown that the structure of the reagent itself can influence selectivity. While specific studies detailing extensive catalyst screening for this compound are not widely available, data from analogous systems involving substituted benzylzinc reagents or other fluorinated nucleophiles can provide valuable insights. For instance, in copper-catalyzed enantioselective additions of fluorinated enolates to gem-difluoroalkenes, high enantioselectivities (up to 98.5:1.5 e.r.) have been achieved, demonstrating that fluorinated reagents can participate effectively in highly stereoselective C-C bond formations. nih.govsemanticscholar.org The electronic modifications imparted by the fluorine atom can alter the reactivity and Lewis acidity/basicity of the transition state assembly, thereby impacting stereochemical outcomes. nih.gov

Table 1: Illustrative Enantioselective Addition of this compound to Benzaldehyde This table is a representative example based on typical results for similar organozinc additions in the presence of chiral ligands. It serves to illustrate the concept of asymmetric induction.

| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| 1 | (–)-N,N-Dibutylnorephedrine | Toluene | 0 | 85 | 92 |

| 2 | (+)-BINOL | THF | -20 | 78 | 85 |

| 3 | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | CH₂Cl₂ | 0 | 90 | 95 |

| 4 | Chiral Diamine | Hexane | -78 | 65 | 78 |

Chiral Catalyst Development for Enantioselective Reactions

The success of any enantioselective transformation involving this compound hinges on the development of an effective chiral catalyst. The catalyst's role is to create a chiral environment around the reacting centers, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. For organozinc additions, chiral amino alcohols, diols, phosphoramidites, and bipyridyl-type ligands have proven effective. nih.govmdpi.commdpi.com

The design of a catalyst for this compound must account for the specific steric and electronic nature of the reagent. The ortho-fluoro substituent, despite the small van der Waals radius of fluorine, can exert a significant steric effect, influencing how the reagent coordinates to the metal-catalyst complex. acs.org Furthermore, the high electronegativity of fluorine withdraws electron density from the aromatic ring, which can modulate the nucleophilicity of the benzylic carbon.

Catalyst development often follows a combinatorial or high-throughput screening approach where libraries of ligands are tested to identify the optimal structure. nih.gov Key considerations in ligand design include:

The Chiral Backbone: Common scaffolds include binaphthyl (BINOL, BINAP), TADDOL, and derivatives of natural products like camphor or cinchona alkaloids. chimia.ch

The Coordinating Atoms: The ligand must bind effectively to the zinc atom or a transmetalating agent (e.g., titanium, copper). Common coordinating groups include hydroxyls, amines, and phosphines.

Steric Bulk: The steric profile of the ligand is crucial for creating a well-defined chiral pocket that effectively shields one face of the electrophile.

For a substrate like this compound, a catalyst system might involve a copper(I) or titanium(IV) center complexed with a chiral ligand. The organozinc reagent would then undergo transmetalation, and the resulting chiral organocopper or organotitanium species would deliver the 2-fluorobenzyl group to the electrophile with high enantioselectivity.

Diastereoselective Reactions of this compound

Diastereoselectivity arises when a reaction forms a new stereocenter in a molecule that already contains one or more stereocenters. The inherent chirality of the substrate can direct the formation of the new stereocenter, leading to a preferential formation of one diastereomer over others. This is known as substrate-controlled diastereoselection.

When this compound reacts with a chiral electrophile, such as a chiral aldehyde or ketone, two diastereomeric products can be formed. The ratio of these products is determined by the energetic difference between the two diastereomeric transition states. According to Cram's rule and its refinements (Felkin-Anh model), the nucleophile preferentially attacks the carbonyl face that is sterically least hindered.

The 2-fluoro-benzyl group's conformation during the addition is critical. The ortho-fluoro substituent can influence the orientation of the nucleophile as it approaches the electrophile. This steric interaction can either enhance or diminish the inherent facial bias of the chiral electrophile. For example, in reactions of chiral allylsilanes, a remotely positioned benzyloxy group was found to reverse the expected diastereoselectivity, highlighting the powerful influence of substituents in directing stereochemical outcomes. nih.gov A similar effect could be envisioned for the ortho-fluoro substituent in this compound, where interactions between the fluorine atom and the chiral substrate could favor a transition state that is typically disfavored.

Table 2: Illustrative Diastereoselective Addition to a Chiral Aldehyde This table provides a representative example of a diastereoselective reaction between this compound and (R)-2-phenylpropanal, illustrating potential diastereomeric ratios (d.r.).

| Entry | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|---|

| 1 | None | THF | -78 | 95 | 85:15 |

| 2 | TiCl₄ | CH₂Cl₂ | -78 | 92 | 95:5 |

| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 88 | 10:90 |

| 4 | ZnCl₂ | THF | 0 | 93 | 88:12 |

The data in the illustrative table shows how the choice of Lewis acid can influence the diastereomeric ratio, potentially by altering the chelation control and the effective steric environment of the transition state.

Role of Fluoro-Benzyl Moiety in Stereocontrol

The fluorine atom, positioned at the ortho carbon of the benzyl (B1604629) group, is the key element for stereocontrol in reactions involving this compound. Its influence can be dissected into several components:

Steric Effects: Although fluorine is the smallest halogen, its steric demand is greater than that of hydrogen. When positioned ortho to the benzylic carbon, it can restrict rotation around the aryl-CH₂ bond. acs.org This conformational locking can pre-organize the nucleophile, leading to a more ordered transition state and consequently higher stereoselectivity. Computational studies have shown that ortho substituents can significantly reduce the co-planarity of molecular structures, which directly impacts the steric approach to a reaction center. rsc.org

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density in the aromatic ring and can influence the nucleophilicity of the benzylic carbon. In the transition state of a reaction, this electronic perturbation can affect the stability of forming bonds and non-bonding interactions. nih.govrsc.org

Stereoelectronic Effects: These arise from the interaction of frontier molecular orbitals. The C-F bond possesses a low-lying antibonding orbital (σC-F). This orbital can engage in hyperconjugative interactions with adjacent bonding orbitals. For example, the "gauche effect" describes the tendency of vicinal electron-withdrawing groups to adopt a gauche conformation due to stabilizing σ → σ interactions. acs.org In a chiral catalyst-reagent complex, such stereoelectronic interactions can stabilize a specific conformation, thereby directing the stereochemical outcome of the reaction. The unique interplay of fluorine's small size and high electronegativity makes it a powerful tool for conformational steering without imposing a large steric penalty. chimia.ch

Weak Interactions: The polarized C-F bond can participate in non-covalent interactions, such as dipole-dipole interactions or weak hydrogen bonds with appropriate functional groups on the catalyst or substrate. These subtle interactions can provide the small energy differences needed to distinguish between diastereomeric transition states, leading to high levels of stereoselectivity. rsc.org

Impact of the Fluoro Substituent on Reactivity and Selectivity

Electronic Effects of the 2-Fluoro Group on Zinc Reactivity

The 2-fluoro group exerts a strong inductive electron-withdrawing effect (-I effect) due to the high electronegativity of fluorine. This effect decreases the electron density on the benzylic carbon, which in turn affects the nucleophilicity of the organozinc reagent. A lower electron density at the carbon attached to the zinc atom generally leads to a less reactive nucleophile.

Table 1: Representative Hammett Constants for Common Substituents

| Substituent | σm | σp |

|---|---|---|

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | +0.12 | -0.27 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from established chemical literature.

This table illustrates the electron-withdrawing nature of fluorine relative to other groups. The reduced nucleophilicity of 2-fluoro-benzylzinc chloride can be advantageous in certain applications, potentially leading to higher selectivity and reduced side reactions, such as homocoupling.

Steric Influence of the 2-Fluoro Group

The fluorine atom, despite being the smallest of the halogens, exerts a notable steric influence when positioned at the ortho-position. This steric hindrance can affect the approach of coupling partners and catalysts to the benzylic carbon. In transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, the steric bulk of the ortho-substituent can influence the rate of transmetalation and reductive elimination steps in the catalytic cycle. baranlab.org

The steric effect of the 2-fluoro group is generally considered to be minimal compared to larger substituents like chlorine, methyl, or methoxy (B1213986) groups. However, it can still play a role in directing the regioselectivity of certain reactions and influencing the conformational preferences of the reagent and its transition states. For instance, in reactions where the organozinc reagent coordinates to a bulky catalytic complex, the ortho-fluoro group may disfavor certain orientations, thereby influencing the stereochemical outcome of the reaction.

Generally, ortho-substituted benzyl (B1604629) halides are observed to solvolyze slightly slower than their para-isomers, which is attributed to the steric hindrance of the ortho-substituent. nih.gov This principle can be extended to the reactivity of the corresponding organozinc reagents.

Directing Group Effects of Fluorine in Specific Transformations

The fluorine atom at the ortho position can act as a directing group in certain transformations, most notably in directed ortho-metalation (DoM) reactions. wikipedia.orgorganic-chemistry.org While DoM is typically associated with stronger directing groups like amides or methoxy groups, fluorine has been shown to be a potent directing group for lithiation. researchgate.net This is attributed to the ability of the electronegative fluorine atom to coordinate with the lithium cation of the organolithium base, thereby directing deprotonation to the adjacent ortho position. Although this effect is most pronounced in the metalation of fluorinated arenes, similar principles can influence the reactivity of the benzylic position in this compound.

In the context of transition metal-catalyzed reactions, the ortho-fluorine can influence the regioselectivity of C-H functionalization. scispace.comuni-muenchen.deuni-muenchen.de The interaction between the fluorine atom and the metal center of the catalyst can favor the activation of C-H bonds ortho to the fluorine. scispace.comuni-muenchen.deuni-muenchen.de While this is more commonly observed in the functionalization of fluoroarenes, it highlights the potential for the 2-fluoro group to influence the reactivity of the benzylic system in more complex transformations.

Comparison of this compound with Other Functionalized Benzylic Zinc Reagents

The reactivity of this compound is best understood in comparison to its isomers and other substituted benzylic zinc reagents. The position of the fluorine atom on the aromatic ring significantly alters the electronic and steric properties of the reagent.

3-Fluoro-benzylzinc chloride: In this isomer, the fluorine atom is at the meta position. The strong inductive effect (-I) of fluorine will significantly decrease the electron density at the benzylic carbon, making it less nucleophilic than both the 2-fluoro and 4-fluoro isomers. The steric hindrance from the meta-fluorine is negligible.

4-Fluoro-benzylzinc chloride: With the fluorine at the para position, the inductive effect is attenuated due to the increased distance from the benzylic carbon. The mesomeric effect (+M) can contribute to a slight increase in electron density at the benzylic position compared to the 3-fluoro isomer. Consequently, 4-fluoro-benzylzinc chloride is generally more reactive than the 3-fluoro isomer and may have comparable or slightly higher reactivity than the 2-fluoro isomer, where the inductive effect is stronger but partially offset by resonance. uni-muenchen.de

Other Halogenated Benzylzinc Chlorides: Compared to 2-chloro- or 2-bromo-benzylzinc chloride, this compound is expected to be less reactive due to the higher electronegativity of fluorine. However, the smaller size of fluorine results in less steric hindrance.

Electron-Donating Group Substituted Benzylzinc Chlorides: Reagents with electron-donating groups, such as a methyl or methoxy group at the ortho or para position, will exhibit increased nucleophilicity and reactivity compared to this compound.

Table 2: Qualitative Reactivity Comparison of Substituted Benzylzinc Chlorides in a Hypothetical Negishi Coupling

| Benzylzinc Chloride Reagent | Expected Relative Reactivity | Primary Influencing Factor(s) |

|---|---|---|

| 4-Methoxybenzylzinc chloride | Very High | Strong +M effect of -OCH₃ |

| 4-Methylbenzylzinc chloride | High | +I and hyperconjugation of -CH₃ |

| Benzylzinc chloride | Moderate | Unsubstituted baseline |

| This compound | Moderate to Low | Strong -I effect, partially offset by +M effect |

| 4-Fluorobenzylzinc chloride | Moderate to Low | -I effect attenuated by distance |

| 3-Fluorobenzylzinc chloride | Low | Strong -I effect |

| 4-Nitrobenzylzinc chloride | Very Low | Strong -I and -M effects of -NO₂ |

This table represents a qualitative prediction based on established electronic effects of substituents.

Advanced Catalytic Systems and Ligand Design for 2 Fluoro Benzylzinc Chloride Chemistry

Development of Robust Palladium Catalysts

Palladium complexes are among the most widely used catalysts for cross-coupling reactions involving organozinc reagents, such as the Negishi coupling. nih.gov The development of robust palladium catalysts for reactions with 2-fluoro-benzylzinc chloride aims to achieve high activity, stability, and recyclability. rsc.org Robustness in this context refers to catalysts that can withstand prolonged operational use, particularly in continuous flow systems, without significant degradation of performance or leaching of the metal. rsc.org

Key strategies for developing robust palladium catalysts include the encapsulation of palladium within polymer supports on silica. rsc.org These systems have demonstrated high activity and recyclability in cross-coupling reactions, maintaining excellent conversion rates for over 50 hours of continuous operation with minimal palladium leaching. rsc.org For the Negishi cross-coupling of benzylzinc reagents, the combination of a palladium salt like Pd(OAc)₂ with specific ligands such as SPhos has proven effective, particularly for substrates containing acidic protons. nih.gov The choice of ligand is critical, as it influences the stability and reactivity of the catalytic species throughout the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

| Catalyst System | Key Features | Application Context |

| Polymer-encapsulated silica-supported Pd | Highly active, robust, and recyclable; low metal leaching. rsc.org | Continuous flow Heck and Suzuki-Miyaura reactions, applicable by extension to Negishi couplings. rsc.org |

| Pd(OAc)₂ / SPhos | Effective for substrates with acidic protons. nih.gov | Negishi cross-coupling of organozinc reagents. nih.gov |

| Pd(DPEphos)Cl₂ | High turnover numbers observed in specific applications. researchgate.net | Cross-coupling of alkynylzinc bromides with benzyl (B1604629) bromides or chlorides. researchgate.net |

| PdCl₂(Amphos)₂ / TMEDA | Used for in situ generated organozinc reagents in aqueous media. nih.gov | Palladium-catalyzed cross-coupling of benzyl chlorides and aryl halides "on water". nih.gov |

Ligand Design for Nickel-Catalyzed Reactions

Nickel-based catalysts have emerged as a cost-effective and highly effective alternative to palladium for cross-coupling reactions. The design of appropriate ligands is paramount for modulating the electronic and steric properties of the nickel center, thereby controlling its reactivity and selectivity. tcichemicals.comsigmaaldrich.com For reactions involving benzylzinc chlorides, phosphine (B1218219) ligands are the most significant class due to the tunability of their properties. sigmaaldrich.comnih.govgessnergroup.com

Electron-rich and sterically bulky trialkylphosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), are highly effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. tcichemicals.comorganic-chemistry.org For instance, Ni(PCy₃)₂Cl₂ has been identified as a highly effective catalyst for the cross-coupling of aryl fluorides with organozinc reagents, including benzylzinc chlorides. organic-chemistry.org The electron-rich nature of ligands like PCy₃ enhances the oxidative addition of the electrophile to the Ni(0) center. organic-chemistry.org Bidentate phosphine ligands are also widely used to stabilize the metal center and influence the reaction's outcome. sigmaaldrich.comnih.gov The development of ligand diversification strategies, such as the nickel-catalyzed dearylative alkylation of phosphines, allows for the creation of new ligands with tailored properties from existing ones. nih.gov

| Ligand Type | Example(s) | Key Characteristics & Role in Catalysis |

| Bulky, electron-rich monodentate phosphines | PCy₃, PPh₃, PCyPh₂, PCy₂Ph | Promote oxidative addition and reductive elimination; enhance catalyst activity. tcichemicals.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| Bidentate phosphines | dppf, Xantphos | Stabilize the nickel center; influence stereochemistry and selectivity. tcichemicals.comnih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, ItBu | Strong σ-donors that can form highly stable and active nickel complexes. researchgate.net |

| Ylide-functionalized phosphines (YPhos) | N/A | Possess strong donor abilities, surpassing simple alkyl phosphines, leading to highly active catalysts. gessnergroup.com |

Exploiting Earth-Abundant Metal Catalysts (Cobalt, Iron)

In the pursuit of more sustainable and economical chemical processes, research has increasingly focused on catalysts based on earth-abundant first-row transition metals like cobalt and iron. mdpi.comnsf.gov These metals offer unique reactivity profiles compared to their precious metal counterparts. nsf.gov

Cobalt Catalysis: Cobalt-based systems have proven effective for the cross-coupling of benzylic zinc reagents with aryl and heteroaryl halides. A simple system consisting of CoCl₂ with isoquinoline (B145761) as an additive can catalyze the reaction efficiently, yielding polyfunctionalized diarylmethane derivatives. rsc.orgresearchgate.net Mechanistic studies suggest that these reactions can be sensitive to the electronic properties of the substrates. acs.org Cobalt catalysts can activate both aryl and alkyl electrophiles, making them suitable for cross-electrophile couplings. chemrxiv.orgnih.gov

Iron Catalysis: Iron is a particularly attractive alternative due to its low cost and low toxicity. Iron-catalyzed cross-coupling reactions have been developed for various substrates. For instance, FeCl₂ can catalyze the acylation of functionalized benzylzinc chlorides with acid chlorides to produce ketones in high yields. organic-chemistry.org Iron-catalyzed Kumada-type couplings of alkyl sulfonates with arylzinc reagents have also been demonstrated, highlighting the versatility of iron catalysts. organic-chemistry.org The purity of the iron salt can significantly impact the reaction's success. organic-chemistry.org Mechanistic insights suggest that the challenging step in some iron-catalyzed couplings is not the activation of the electrophile but the transmetalation step. whiterose.ac.uk

| Metal | Catalyst System | Substrates | Key Findings |

| Cobalt | CoCl₂ / Isoquinoline | Benzylic zinc reagents + Aryl/Heteroaryl bromides and chlorides | Provides convenient access to diaryl- and aryl-heteroaryl-methanes. rsc.orgresearchgate.net |

| Cobalt | CoBr₂Bipy₂ / Mn | Benzonitrile derivatives + Aryl halides | Enables biaryl formation via C(sp²)-CN bond activation. acs.org |

| Iron | FeCl₂ | Benzylic zinc chlorides + Acid chlorides | Smooth and convenient acylation to form polyfunctionalized ketones. organic-chemistry.org |

| Iron | FeCl₃ / TMEDA | Alkyl sulfonates + Arylzinc reagents | Efficient cross-coupling, proceeding via in situ formation of alkyl iodides. organic-chemistry.org |

| Iron | Fe(acac)₃ / Urea ligands | Aryl chlorobenzoates + Alkyl Grignard reagents | Demonstrates high selectivity for cross-coupling over addition to the ester group. mdpi.com |

Dual Catalytic Systems in Cross-Electrophile Coupling

Cross-electrophile coupling represents a significant advancement in C-C bond formation, as it couples two different electrophiles, often an aryl halide and an alkyl halide, in the presence of a reductant, thereby avoiding the pre-formation of organometallic reagents. nih.gov Dual catalytic systems are frequently employed in these reactions to selectively activate each electrophile. chemrxiv.orgnih.gov

A prominent example is a system featuring a nickel catalyst and a cobalt co-catalyst. chemrxiv.orgnih.gov Mechanistic studies indicate that the nickel catalyst primarily activates the aryl halide, while the cobalt co-catalyst activates the alkyl electrophile, such as a benzyl chloride. chemrxiv.orgnih.gov This division of labor allows for rational optimization of the reaction by simply modifying the loadings of the two catalysts. nih.gov

Another powerful approach merges transition metal catalysis with photoredox catalysis. nih.govnih.govchemrxiv.org In this scenario, a photocatalyst, upon irradiation with visible light, facilitates single-electron transfer processes that generate radical intermediates. These radicals can then enter the catalytic cycle of a transition metal like nickel. This dual catalytic strategy has enabled the first cross-electrophile coupling of unactivated alkyl chlorides with aryl chlorides, showcasing its potential for activating challenging C-Cl bonds under mild conditions. nih.gov Zirconocene (B1252598) has also been used in combination with photoredox catalysis for the reductive homocoupling of benzyl chlorides. nih.govchemrxiv.org

| Catalytic System | Description | Mechanism Highlight | Application |

| Nickel / Cobalt | A dual system with a Ni catalyst, a Co co-catalyst, and a reductant. chemrxiv.orgnih.gov | Ni activates the aryl halide, while Co activates the alkyl halide. nih.gov | Cross-electrophile coupling of aryl and alkyl halides, including benzyl chlorides. chemrxiv.orgnih.gov |

| Nickel / Photoredox | Combines a nickel catalyst with a photocatalyst (e.g., Iridium complex) and a silane (B1218182) reagent. nih.gov | Photocatalyst enables chlorine atom abstraction to form an alkyl radical which engages with the nickel cycle. nih.gov | Cross-electrophile coupling of unactivated alkyl chlorides and aryl chlorides. nih.gov |

| Zirconocene / Photoredox | A cooperative system using a photocatalyst and a zirconocene complex. nih.govchemrxiv.org | The excited photocatalyst reduces Zr(IV) to Zr(III), which facilitates chlorine atom transfer from the benzyl chloride. chemrxiv.org | Catalytic reductive homocoupling of benzyl chlorides. nih.govchemrxiv.org |

Role of Additives in Catalyst Performance and Stability

Additives often play a critical, though sometimes overlooked, role in the success of cross-coupling reactions involving organozinc reagents. researchgate.net Inorganic salts, particularly lithium chloride (LiCl), are frequently essential for achieving high yields and reaction rates. researchgate.networdpress.com The importance of these salt additives was not fully appreciated until it was discovered that organozinc solutions prepared by different methods—one with salt and one without—gave drastically different results in cross-coupling reactions. researchgate.net

The functions of salt additives are multifaceted and include:

Solubilizing Intermediates: Salts can increase the polarity of the reaction medium, which helps to break down aggregates of organozinc reagents (e.g., ArZnX) and solubilize key intermediates. researchgate.net

Formation of Higher-Order Zincates: In the case of alkylzinc reagents, lithium halides can lead to the formation of more reactive "ate" complexes (higher-order zincates), which facilitate the crucial transmetalation step to the palladium or nickel catalyst. researchgate.netresearchgate.netrsc.org

Catalyst Protection: Additives can sometimes protect the catalyst from degradation or deactivation pathways. researchgate.net

Preventing Product Inhibition: They can mitigate the inhibitory effects of the zinc halide byproducts that are formed during the reaction. researchgate.net

The effect of the additive can depend on the nature of the organozinc reagent. For example, while alkylzinc halides often require salt to form higher-order zincates for transmetalation, arylzinc halides may only need the salt to increase the solvent dielectric constant to break up aggregates. researchgate.net Other additives, like TMEDA (tetramethylethylenediamine), have been shown to stabilize and activate in situ generated benzylzinc reagents in aqueous cross-coupling reactions. nih.gov

| Additive | Typical Context | Proposed Role(s) |

| Lithium Chloride (LiCl) | Negishi cross-coupling with organozinc reagents. organic-chemistry.orgresearchgate.networdpress.com | Solubilizes intermediates, forms reactive higher-order zincates, prevents product inhibition, protects the catalyst. researchgate.netresearchgate.net |

| Lithium Bromide (LiBr) | Alkyl-alkyl Negishi cross-coupling. rsc.org | Promotes coupling via formation of higher-order zincates. researchgate.netrsc.org |

| TMEDA | In situ generation of organozinc reagents in water. nih.gov | Stabilization and activation of the organozinc species. nih.gov |

| Isoquinoline | Cobalt-catalyzed cross-coupling of benzylzinc reagents. rsc.orgresearchgate.net | Enhances catalytic activity, leading to higher product yields. researchgate.net |

Conclusion and Future Research Directions

Summary of Current Achievements in 2-Fluoro-benzylzinc Chloride Chemistry

The chemistry of this compound is primarily anchored in its successful preparation and subsequent application in various carbon-carbon bond-forming reactions. A significant breakthrough in this area has been the development of efficient methods for the synthesis of functionalized benzylic zinc chlorides, including the 2-fluoro substituted variant. The direct insertion of activated zinc, often facilitated by the presence of lithium chloride (LiCl), into 2-fluorobenzyl chloride has proven to be a reliable method for the preparation of the corresponding organozinc reagent. This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups.

Once formed, this compound has demonstrated its utility as a nucleophilic partner in several key cross-coupling reactions. Notable achievements include its successful participation in:

Negishi Cross-Coupling Reactions: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, and this compound has been effectively employed in the formation of biaryl- and heteroarylmethanes. These reactions typically proceed with high efficiency and selectivity, allowing for the construction of complex molecular architectures.

Acylation Reactions: The reaction of this compound with acyl chlorides, often mediated by copper catalysts, provides a direct route to functionalized ketones. This transformation is valuable for the synthesis of intermediates in medicinal and materials chemistry.

Addition to Aldehydes and Other Electrophiles: As a potent nucleophile, this compound readily adds to aldehydes to furnish secondary alcohols. Its reactivity extends to other electrophilic partners, showcasing its versatility in organic synthesis.

The tolerance of the carbon-zinc bond to various functional groups is a key advantage of organozinc chemistry in general, and this holds true for this compound. This property allows for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies, thereby increasing synthetic efficiency.

Emerging Trends and Challenges

The field of organofluorine chemistry is continually evolving, and several emerging trends are poised to impact the future of this compound chemistry. One prominent trend is the increasing demand for the late-stage functionalization of complex molecules, particularly in the context of drug discovery. The unique properties imparted by the fluorine atom, such as altered metabolic stability and binding affinity, make the introduction of fluorine-containing moieties a highly desirable strategy. This compound represents a valuable tool for the introduction of the 2-fluorobenzyl group in the later stages of a synthetic sequence.

However, several challenges remain in the chemistry of this compound. A key challenge lies in the potential for ortho-substituent effects. The presence of the fluorine atom at the ortho position can influence the reactivity of the organozinc reagent through both steric and electronic effects. While the electron-withdrawing nature of fluorine can impact the nucleophilicity of the reagent, its steric bulk, though modest, can affect the efficiency of cross-coupling reactions with sterically demanding partners.

Furthermore, the preparation of this compound, while generally efficient, can sometimes be hampered by side reactions such as homocoupling of the starting benzyl (B1604629) chloride. Optimizing reaction conditions to minimize these side products and maximize the yield of the desired organozinc reagent remains an area of active interest. The stability of the reagent in solution over extended periods is another practical consideration that requires careful management.

Potential for Novel Methodologies and Reagent Design

In terms of reagent design, the development of mixed organozinc reagents derived from this compound could unlock new reactivity patterns. For instance, the formation of higher-order zincates by the addition of organolithium or Grignard reagents could modulate the reactivity and selectivity of the subsequent cross-coupling reactions.

Furthermore, the application of this compound in asymmetric synthesis is a promising avenue for future research. The development of chiral ligands that can effectively control the stereochemical outcome of reactions involving this reagent would significantly enhance its utility in the synthesis of enantiomerically pure compounds.

Prospects for Further Academic and Synthetic Applications

The prospects for the continued application of this compound in both academic and industrial settings are bright. In academia, the reagent will likely continue to be a valuable tool for the synthesis of novel molecular scaffolds and the exploration of new reaction mechanisms. Its use in the synthesis of complex natural products and their analogues is an area with considerable potential.

From a synthetic applications perspective, this compound is well-positioned to contribute to the development of new pharmaceuticals, agrochemicals, and functional materials. The 2-fluorobenzyl moiety is a common structural motif in many biologically active compounds, and the ability to efficiently introduce this group via organozinc chemistry is of significant interest to the pharmaceutical industry. In materials science, the incorporation of fluorinated building blocks can impart desirable properties such as thermal stability and altered electronic characteristics, opening up possibilities for the use of this compound in the synthesis of novel polymers and organic electronic materials.

The continued exploration of the reactivity of this compound with a broader range of electrophiles, including under photoredox and other modern catalytic conditions, is expected to further expand its synthetic utility. As our understanding of the subtle interplay of steric and electronic effects in organometallic chemistry deepens, so too will our ability to harness the full potential of this versatile fluorinated reagent.

Q & A

Q. What are the optimal conditions for synthesizing 2-fluoro-benzylzinc chloride from 2-fluoro-benzyl chloride?